4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine
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Overview
Description
4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine is a complex organic compound that features a morpholine ring substituted with a methanesulfonylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine typically involves multiple steps. One common method includes the sulfonylation of a pyridine derivative followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids or bases, and the process may be facilitated by catalysts to improve yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process is optimized to ensure high purity and yield, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of halogenating agents or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce desulfonylated derivatives.
Scientific Research Applications
4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research into its medicinal properties could lead to the development of new drugs, particularly those targeting specific pathways or diseases.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific characteristics, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 4-[(6-Methylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine
- 4-[(6-Chloropyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine
- 4-[(6-Ethylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine
Comparison: Compared to similar compounds, 4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine is unique due to the presence of the methanesulfonyl group, which can influence its reactivity and interactions. This uniqueness can be leveraged in the design of molecules with specific properties or activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,3-dimethyl-4-(6-methylsulfonylpyridin-3-yl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-12(2)9-19-7-6-14(12)21(17,18)10-4-5-11(13-8-10)20(3,15)16/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMKQTJKKQCBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1S(=O)(=O)C2=CN=C(C=C2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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